molecular formula C10H17BNO+ B13783393 Trihydro(4-phenylmorpholine-N4)boron

Trihydro(4-phenylmorpholine-N4)boron

Cat. No.: B13783393
M. Wt: 178.06 g/mol
InChI Key: NHIZVLFPBWJABN-UHFFFAOYSA-N
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Description

Trihydro(4-phenylmorpholine-N4)boron (CAS: 84215-46-3) is a boron-containing complex with the molecular formula C₁₀H₁₃BNO and a molecular weight of 174.0273 g/mol . Its structure consists of a morpholine ring substituted with a phenyl group at the 4-position, coordinated to a boron atom via the nitrogen atom (N⁴). This compound is synthesized through nickel-catalyzed borylation reactions, as demonstrated in protocols involving tetrahydroxydiboron ([B₂(OH)₄]) and aryl halides . Key characterization techniques include ¹H/¹³C/¹¹B NMR spectroscopy, HR-MS, and X-ray diffraction to confirm its coordination geometry and purity .

Properties

Molecular Formula

C10H17BNO+

Molecular Weight

178.06 g/mol

InChI

InChI=1S/C10H17BNO/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-2,10H,3-9H2/q+1

InChI Key

NHIZVLFPBWJABN-UHFFFAOYSA-N

Canonical SMILES

[B][N+]1(CCOCC1)C2CCC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihydro(4-phenylmorpholine-N4)boron typically involves the reaction of borane with 4-phenylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Borane} + \text{4-phenylmorpholine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Trihydro(4-phenylmorpholine-N4)boron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different boron-containing products.

    Reduction: It can be reduced under specific conditions to yield other boron complexes.

    Substitution: The phenyl group or the morpholine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce simpler boron-hydride complexes.

Scientific Research Applications

Trihydro(4-phenylmorpholine-N4)boron has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Trihydro(4-phenylmorpholine-N4)boron involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and boron-mediated reactions.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Efficiency : Nickel-catalyzed methods (e.g., ) achieve higher yields (64%) for morpholine-boron complexes compared to traditional column chromatography-based syntheses (2.4–14.8%) .
  • Thermal Stability : Morpholine-boron complexes with aromatic substituents (e.g., phenyl groups) exhibit superior thermal stability (>200°C) compared to aliphatic analogs .

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